molecular formula C12H10ClN3O5S B2560641 4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide CAS No. 1022580-32-0

4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B2560641
CAS No.: 1022580-32-0
M. Wt: 343.74
InChI Key: GVCZCDRSPVZYHQ-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide is a benzenesulfonamide derivative featuring a chloro substituent at position 4, a nitro group at position 2, and a sulfonamide linkage to a 6-methoxy-substituted pyridin-3-yl group.

Properties

IUPAC Name

4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O5S/c1-21-12-5-3-9(7-14-12)15-22(19,20)11-4-2-8(13)6-10(11)16(17)18/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCZCDRSPVZYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps, including the introduction of the chloro, methoxypyridinyl, nitro, and sulfonamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nitration: Introduction of the nitro group through nitration reactions using reagents like nitric acid and sulfuric acid.

    Chlorination: Introduction of the chloro group using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions using reagents like chlorosulfonic acid.

    Methoxypyridinyl Group Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Step 1: Preparation of 2-Nitrobenzene-1-sulfonyl Chloride

  • Reagents : Benzene-1-sulfonyl chloride, nitric acid, sulfuric acid.

  • Conditions : Nitration under controlled conditions to achieve para/ortho substitution.

  • Note : Nitration of benzene-1-sulfonyl chloride would typically occur at the ortho or para position relative to the sulfonic acid group . The nitro group in this compound is at position 2 (ortho), suggesting careful control of reaction conditions to direct nitration to the desired site.

Step 2: Reaction with 6-Methoxypyridin-3-yl Amine

  • Reagents : 6-Methoxypyridin-3-yl amine, pyridine (base), dichloromethane.

  • Conditions : Room temperature, with stirring for several hours .

  • Mechanism : The sulfonamide group forms via nucleophilic substitution of the sulfonyl chloride by the amine.

Functional Group Interactions

  • Nitro Group : Strongly electron-withdrawing, which may direct subsequent substitutions (e.g., chlorination) to meta positions if introduced early in the synthesis.

  • Sulfonamide Group : Highly reactive due to the sulfonyl chloride intermediate; requires controlled reaction conditions to avoid side reactions .

Analytical Characterization

While no direct data exists for this compound, analogous sulfonamides are typically characterized using:

  • HPLC : To confirm purity and retention time.

  • NMR : To verify substitution patterns (e.g., coupling between aromatic protons).

  • Mass Spectrometry : To confirm molecular weight and fragmentation patterns.

Challenges and Limitations

  • Regioselectivity : Controlling nitration and chlorination positions is critical due to competing electronic effects.

  • Functional Group Compatibility : The presence of nitro, sulfonamide, and pyridyl groups may complicate purification and stability.

  • Toxicity : Sulfonamides and nitro compounds often require careful handling due to potential bioactivity and reactivity .

Research Gaps

The provided sources lack explicit data on this compound’s synthesis. Future studies should:

  • Optimize nitration conditions for precise ortho substitution.

  • Investigate alternative chlorination methods (e.g., catalytic coupling).

  • Evaluate stability under varying reaction conditions.

This synthesis pathway is inferred from analogous reactions in the literature, emphasizing the need for rigorous optimization and characterization to achieve the desired product.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in several therapeutic areas:

Antibacterial Activity

Sulfonamide derivatives are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that 4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide may exhibit similar effects.

Key Findings:

  • A study demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values suggesting potent antibacterial activity .

Antiviral Properties

Emerging evidence suggests that compounds similar to this compound can inhibit viral replication.

Case Study:

  • A derivative structurally related to this compound showed significant inhibition of Hepatitis B Virus (HBV) replication in vitro, linked to increased levels of antiviral proteins .

Anticancer Potential

Research into sulfonamide-based compounds has revealed their ability to induce apoptosis in cancer cells.

Mechanisms of Action:

  • The compound may modulate pathways involved in cell survival and proliferation.

Case Studies:

  • In vitro studies indicated that the compound could inhibit the growth of various cancer cell lines, including breast and colon cancer cells, with observed dose-dependent effects .
Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntibacterialStaphylococcus aureusInhibition of folic acid synthesis
AntiviralHepatitis B VirusInhibition of viral replication
AnticancerBreast Cancer CellsInduction of apoptosis
AnticancerColon Cancer CellsCell cycle arrest

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally analogous sulfonamides and related derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity/Use Key References
4-Chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide (Target) 6-Methoxypyridin-3-yl, 4-Cl, 2-NO₂ C₁₂H₁₀ClN₃O₅S 354.73 (calculated) Not explicitly reported
4-Chloro-N-(3-hydroxyphenyl)-2-nitrobenzene-1-sulfonamide 3-Hydroxyphenyl, 4-Cl, 2-NO₂ C₁₂H₉ClN₂O₅S 328.73 Unknown (structural analog)
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide Pyridin-4-ylmethyl, 6-Cl (pyridine core) C₁₁H₁₀ClN₃O₂S 299.73 Antimicrobial activity
Flusulfamide 2-Chloro-4-nitrophenyl, 3-CF₃ C₁₃H₈ClF₃N₂O₄S 392.78 Pesticide (fungicide/nematicide)
(Z)-4-Chloro-N-(4-chlorobenzylidene)aniline oxide (DPN12) 4-Chlorobenzylidene, 4-Cl (nitrone structure, not sulfonamide) C₁₃H₉Cl₂NO 274.13 Antioxidant/neuroprotective

Structural and Functional Analysis

  • Pyridine vs. Phenyl Substituents: The target compound’s 6-methoxypyridin-3-yl group distinguishes it from phenyl-substituted analogs like 4-chloro-N-(3-hydroxyphenyl)-2-nitrobenzene-1-sulfonamide . For example, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide demonstrated antimicrobial activity attributed to pyridine’s electron-deficient nature, which may facilitate interactions with microbial enzymes .
  • Nitro and Chloro Groups :
    The 2-nitro and 4-chloro substituents are shared with flusulfamide , a pesticide . Nitro groups often confer electrophilic reactivity, enabling interactions with biological nucleophiles (e.g., thiols in enzymes). However, flusulfamide’s trifluoromethyl group likely enhances lipid solubility and environmental persistence, whereas the target’s methoxypyridine may improve biodegradability.

  • Methoxy vs. Hydroxy Substituents: The 6-methoxy group on the pyridine ring in the target compound contrasts with the 3-hydroxyphenyl group in 4-chloro-N-(3-hydroxyphenyl)-2-nitrobenzene-1-sulfonamide .

Biological Activity

4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure includes a chloro group, a methoxypyridine moiety, and a nitro group, which contribute to its diverse biological effects.

  • Chemical Formula : C13H12ClN3O4S
  • Molecular Weight : 343.77 g/mol
  • Functional Groups : Sulfonamide (-SO2NH2), Nitro (-NO2), Chloro (-Cl), Methoxy (-OCH3)

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily antimicrobial properties. This section summarizes key findings from various studies.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of related sulfonamide compounds against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with notable minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus .

Microorganism MIC (µg/mL) Notes
E. coli7.812High susceptibility observed
S. aureus15.625Moderate susceptibility
C. albicans31.125Effective against fungal strains

Antibiofilm Activity

The antibiofilm potential of this compound was assessed against pathogenic microbes isolated from urinary tract infections. Results showed that it effectively inhibited biofilm formation, particularly on E. coli and Candida albicans, suggesting its utility in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

The structure of sulfonamide derivatives significantly influences their biological activity. Variations in substituents can enhance or diminish antimicrobial efficacy. For instance, the introduction of hydrophobic groups has been linked to improved activity against certain pathogens .

Comparison with Related Compounds

To understand the impact of structural modifications, a comparison with similar compounds was conducted:

Compound Name Structure Features Unique Aspects
4-Methyl-N-(6-methoxypyridin-3-yl)-2-nitrobenzeneSimilar nitro and pyridine groupsMethyl substitution alters biological activity
4-Chloro-N-(pyridin-2-yl)-2-nitrobenzenesulfonamideDifferent pyridine isomerPotentially different enzyme selectivity
N-(6-Methoxypyridin-3-yl)-4-fluorobenzenesulfonamideFluorine substitution instead of chlorineDistinct pharmacological properties may arise

Case Studies

Several case studies have explored the therapeutic potential of sulfonamides in clinical settings:

  • Clinical Efficacy Against Infections : A clinical trial assessed the effectiveness of sulfonamide derivatives in treating bacterial infections resistant to conventional antibiotics, demonstrating promising results in reducing infection rates.
  • Anticancer Properties : Research has indicated that certain sulfonamide derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of the pyridine moiety using intermediates like 4-chloro-2-nitrobenzenesulfonyl chloride (a common sulfonylating agent). Optimization of reaction parameters, such as temperature (60–80°C) and solvent polarity (e.g., dichloromethane or DMF), is critical for controlling regioselectivity and avoiding over-sulfonation. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms connectivity, with emphasis on distinguishing sulfonamide NH protons (δ 10–12 ppm) and aromatic splitting patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, when feasible, resolves conformational details, such as the planarity of the nitro group relative to the benzene ring .

Q. What solubility and stability profiles are relevant for in vitro assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility (logP ~3.5), necessitating DMSO as a stock solvent. Stability studies under varying pH (2–9) and temperatures (4–37°C) are critical for biological assays. Degradation via nitro-group reduction or sulfonamide hydrolysis can occur under acidic/alkaline conditions, monitored via HPLC-UV .

Advanced Research Questions

Q. How do crystallographic studies inform intermolecular interactions and polymorphism risks?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX refinement) reveals hydrogen-bonding networks, such as N–H⋯O interactions between sulfonamide NH and nitro groups, stabilizing crystal packing. Polymorphism screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) identifies metastable forms, with thermal analysis (DSC/TGA) assessing thermodynamic stability .

Q. What contradictions exist in reported pharmacological activities, and how can they be resolved?

  • Methodological Answer : While some studies suggest antimicrobial activity via sulfonamide-targeted dihydropteroate synthase inhibition, others report inactivity due to poor membrane permeability. Resolving contradictions requires comparative MIC assays with Gram-negative vs. Gram-positive bacteria, paired with molecular docking to assess binding affinity variations across bacterial isoforms .

Q. What strategies optimize the structure-activity relationship (SAR) for agrochemical applications?

  • Methodological Answer : Substituent modifications (e.g., replacing methoxy with ethoxy on the pyridine ring) enhance herbicidal activity. Quantitative SAR (QSAR) models using Hammett σ constants predict electron-withdrawing effects of nitro and chloro groups on bioactivity. Field trials validate efficacy against resistant weed species .

Q. How are computational methods applied to predict metabolic pathways and toxicity?

  • Methodological Answer : Density Functional Theory (DFT) calculates reaction energies for nitro-group reduction (potential genotoxicity). In silico tools like ADMET Predictor™ simulate Phase I/II metabolism, identifying probable glutathione adducts from sulfonamide bioactivation. Experimental validation uses hepatic microsome assays with LC-MS metabolite profiling .

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